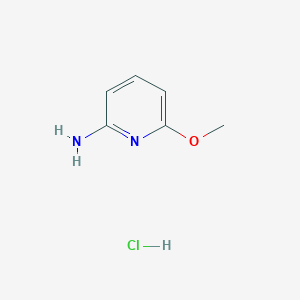

6-Methoxy-2-pyridinamine hydrochloride

Description

Significance of Pyridinamine Scaffolds in Advanced Chemical Synthesis Research

The pyridinamine core is a privileged scaffold in medicinal chemistry and drug discovery. researchgate.netresearchgate.net Pyridine (B92270) and its derivatives are integral components of numerous natural products, pharmaceuticals, and agrochemicals. rsc.orgrsc.orgnih.gov The presence of the nitrogen atom in the pyridine ring imparts specific physicochemical properties, such as basicity and the ability to participate in hydrogen bonding, which are crucial for molecular recognition and biological activity. researchgate.net

2-Aminopyridine (B139424) derivatives, in particular, are considered "unsung heroes" in drug discovery. researchgate.netrsc.org Their simple, low molecular weight structure provides a perfect starting point for the synthesis of diverse and complex molecules. rsc.org This scaffold allows for the creation of compounds with a wide array of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer properties. researchgate.netnih.gov The versatility of the 2-aminopyridine moiety allows for its incorporation into various molecular frameworks, leading to the development of novel therapeutic agents. researchgate.net

Role of 6-Methoxy-2-pyridinamine Hydrochloride in Contemporary Medicinal and Agricultural Chemistry Research

This compound serves as a crucial intermediate in the synthesis of a range of functional molecules, with significant research efforts focused on its application in medicinal and agricultural chemistry.

In the realm of medicinal chemistry , this compound is a key building block for the development of novel therapeutic agents, particularly those targeting the central nervous system and for the treatment of cancer. Research has highlighted its use in the synthesis of kinase inhibitors, which are a class of targeted cancer therapy drugs. nih.govresearchgate.net The 2-aminopyridine moiety is a common feature in many kinase inhibitors, and the methoxy (B1213986) group at the 6-position of the pyridine ring in this compound can be strategically utilized to fine-tune the electronic and steric properties of the final molecule, potentially enhancing its binding affinity and selectivity for the target kinase. For instance, derivatives of 2-aminopyridine have been investigated as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a key target in certain types of cancer. nih.gov

Furthermore, the compound's structure is valuable in the development of agents for neurological disorders. The ability of small, functionalized molecules to cross the blood-brain barrier is a critical factor in designing drugs for central nervous system diseases. The physicochemical properties of this compound make it a suitable precursor for the synthesis of such compounds. researchgate.net Research into neuronal nitric oxide synthase (nNOS) inhibitors, which are being explored for the treatment of various neurological conditions, has utilized the 2-aminopyridine scaffold. nih.gov

In the field of agricultural chemistry , this compound is an important intermediate in the synthesis of modern herbicides and fungicides. The pyridine ring is a common feature in many successful agrochemicals. For example, several commercial herbicides are based on the 2-picolinic acid structure, a class of compounds that can be synthesized from pyridine precursors. nih.govresearchgate.net The development of new herbicides is crucial for global food security, and the use of versatile building blocks like this compound allows for the creation of novel active ingredients with improved efficacy and environmental profiles. Patents in this field often describe the synthesis of complex heterocyclic compounds with herbicidal activity, where substituted aminopyridines are key starting materials. google.comepo.orggoogle.com

Overview of Academic Research Trajectories for this compound

Historically, the focus was on the fundamental synthesis and reactivity of aminopyridines. Over time, with the advancement of medicinal chemistry and high-throughput screening, the application of these scaffolds in the search for new bioactive molecules has become a major driving force for research. The early 21st century has seen a surge in publications and patents involving 2-aminopyridine derivatives for a wide range of therapeutic targets. researchgate.netresearchgate.netrsc.org

Current research continues to explore the versatility of this compound in the synthesis of novel compounds. The focus is now on developing more efficient and sustainable synthetic routes to its derivatives and on the rational design of molecules with highly specific biological targets. The exploration of its use in creating advanced materials, such as polymers and coatings, is also an emerging area of interest. researchgate.net The ongoing research into kinase inhibitors and neuroprotective agents suggests that this compound will remain a relevant and important molecule in academic and industrial research for the foreseeable future.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H9ClN2O |

|---|---|

Molecular Weight |

160.60 g/mol |

IUPAC Name |

6-methoxypyridin-2-amine;hydrochloride |

InChI |

InChI=1S/C6H8N2O.ClH/c1-9-6-4-2-3-5(7)8-6;/h2-4H,1H3,(H2,7,8);1H |

InChI Key |

CKHTZAIUPBMJDS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=N1)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methoxy 2 Pyridinamine Hydrochloride and Its Derivatives

Conventional Synthetic Pathways to 6-Methoxy-2-pyridinamine Hydrochloride

Conventional methods for the synthesis of this compound typically involve multi-step sequences starting from readily available precursors. These pathways often rely on classical organic reactions to build the desired molecular framework.

Multi-Step Synthesis from Precursors

A common and well-documented route to 6-methoxy-2-pyridinamine and its derivatives commences with 2,6-dichloropyridine. This multi-step process involves a series of transformations including nitration, methoxylation, ammonolysis, and reduction, followed by salt formation.

The synthesis can be initiated by the nitration of 2,6-dichloropyridine using a mixture of concentrated nitric acid and sulfuric acid to produce 2,6-dichloro-3-nitropyridine google.com. Subsequently, one of the chloro groups is selectively replaced by a methoxy (B1213986) group. This is achieved through nucleophilic aromatic substitution using sodium methoxide in methanol, yielding 2-chloro-6-methoxy-3-nitropyridine.

The next step involves the introduction of an amino group, typically through ammonolysis, where the remaining chloro group is displaced by ammonia. This reaction can be carried out using aqueous ammonia in a suitable solvent like ethanol to afford 2-amino-6-methoxy-3-nitropyridine guidechem.comchemicalbook.com. The nitro group is then reduced to an amino group. A common method for this reduction is the use of a metal reducing agent, such as stannous chloride dihydrate in the presence of concentrated hydrochloric acid, which directly yields the dihydrochloride salt of the diamino derivative google.com. For the synthesis of the title compound, a similar pathway can be envisioned, omitting the nitration and subsequent reduction steps and directly aminating a 2-chloro-6-methoxypyridine precursor.

Finally, the free base of 6-methoxy-2-pyridinamine is converted to its hydrochloride salt by treatment with hydrochloric acid.

| Step | Reactant | Reagents | Product |

| 1 | 2,6-Dichloropyridine | Conc. HNO₃, Conc. H₂SO₄ | 2,6-Dichloro-3-nitropyridine |

| 2 | 2,6-Dichloro-3-nitropyridine | NaOCH₃, CH₃OH | 2-Chloro-6-methoxy-3-nitropyridine |

| 3 | 2-Chloro-6-methoxy-3-nitropyridine | aq. NH₃, Ethanol | 2-Amino-6-methoxy-3-nitropyridine |

| 4 | 2-Amino-6-methoxy-3-nitropyridine | SnCl₂·2H₂O, Conc. HCl | 2,3-Diamino-6-methoxypyridine dihydrochloride |

An alternative approach starts from 6-methoxypyridine-2-carboxylic acid. The carboxylic acid is first converted to the corresponding acid chloride using thionyl chloride. Subsequent reaction with ammonia yields 6-methoxypyridine-2-carboxamide. The amide is then reduced to the amine using a strong reducing agent like lithium aluminum hydride to give 6-methoxy-2-pyridinamine pipzine-chem.com.

Amination Reactions in Pyridine (B92270) Synthesis

The introduction of an amino group onto a pyridine ring is a fundamental transformation in the synthesis of aminopyridines. Several classical amination reactions are applicable to the synthesis of 6-methoxy-2-pyridinamine.

One of the most well-known methods is the Chichibabin reaction , which involves the direct amination of pyridines with sodium amide (NaNH₂) in a non-polar solvent like toluene at elevated temperatures googleapis.com. While this reaction is effective for unsubstituted pyridine, its application to substituted pyridines like 6-methoxypyridine needs careful consideration of regioselectivity and potential side reactions. A modified Chichibabin reaction using a NaH-iodide composite has been shown to mediate the amination of pyridines under milder conditions ntu.edu.sgresearchgate.net.

Another prevalent method is the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, at the 2-position of the pyridine ring. For instance, 2-chloro-6-methoxypyridine can be reacted with ammonia or an ammonia equivalent under high temperature and pressure to yield 6-methoxy-2-pyridinamine pipzine-chem.com. The reactivity of the halopyridine towards nucleophilic substitution is a key factor in the success of this approach.

Advanced and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These "green" chemistry approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous reagents.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods mdpi.com.

In the context of 2-aminopyridine (B139424) synthesis, microwave-assisted protocols have been successfully employed for various reaction types, including amination reactions. For example, the amination of 6-chloropurine derivatives with various amines has been efficiently carried out in water under microwave irradiation, providing a green chemistry protocol for the preparation of 6-substituted aminopurine analogs in very good yields mendeley.com. This suggests that the amination of 2-chloro-6-methoxypyridine could be significantly optimized using microwave heating. Microwave-assisted reductive amination under heterogeneous catalysis has also been reported for the synthesis of other amine-containing compounds mdpi.com. The synthesis of 6-methoxy-5,6-dihydro-5-azapurines, which are structurally related to the target molecule, has also been achieved using a microwave-assisted approach nih.gov.

Mechanochemical Synthesis Techniques

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free or low-solvent alternative to traditional solution-phase synthesis. Reactions are typically carried out by grinding or milling the reactants together, often in the presence of a catalytic amount of a substance.

While specific examples of the mechanochemical synthesis of this compound are not widely reported, the principles of mechanochemistry have been applied to the synthesis of various nitrogen-containing heterocyclic compounds. For instance, the Chichibabin pyridine synthesis, which traditionally requires high temperatures, has been adapted to mechanochemical conditions.

Catalyst-Mediated Synthetic Strategies

The use of catalysts, particularly transition metals, has revolutionized the synthesis of aminopyridines by enabling C-N bond formation under milder conditions and with greater efficiency.

Palladium-catalyzed amination , most notably the Buchwald-Hartwig amination , is a powerful method for the formation of C-N bonds between aryl or heteroaryl halides and amines nih.govwiley.comacs.orgacs.org. This reaction typically employs a palladium catalyst in combination with a suitable phosphine ligand and a base. The amination of 2-chloro-6-methoxypyridine with ammonia or an ammonia surrogate using a palladium catalyst would be a direct and efficient route to 6-methoxy-2-pyridinamine. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine ligands often providing the best results. Recent developments have focused on creating more active and stable catalysts that can be used at low loadings and under more environmentally friendly conditions, such as in aqueous micellar solutions nih.gov.

Copper-catalyzed amination reactions provide an alternative to palladium-based systems and are often more cost-effective. Copper(I) salts, in the presence of a suitable ligand, can effectively catalyze the coupling of aryl and heteroaryl halides with amines nih.govrsc.org. A copper(I) oxide catalyzed amination of 2-bromopyridine with aqueous ammonia has been reported to proceed efficiently under mild conditions rsc.orgresearchgate.net. This methodology could be readily adapted for the synthesis of 6-methoxy-2-pyridinamine from 2-bromo-6-methoxypyridine. Copper-catalyzed cross-coupling reactions have also been developed for the synthesis of N-(2-pyridyl)-α-ketoamides from methyl ketones and pyridin-2-amines researchgate.net.

Enzyme-catalyzed synthesis represents a green and highly selective approach to the synthesis of amines. Transaminases, for example, are enzymes that can catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor, often with high enantioselectivity. While the direct enzymatic amination of a methoxypyridine precursor to 6-methoxy-2-pyridinamine is not a common application, the use of biocatalysis in the synthesis of amine-containing pharmaceuticals is a rapidly growing field and offers a potential future direction for the synthesis of such compounds mdpi.com.

| Catalytic System | Precursor Example | Amine Source | Key Features |

| Palladium-Catalysis (Buchwald-Hartwig) | 2-Chloro-6-methoxypyridine | Ammonia/Ammonia surrogate | High efficiency, broad substrate scope, mild conditions. |

| Copper-Catalysis | 2-Bromo-6-methoxypyridine | Aqueous Ammonia | Cost-effective, mild conditions. |

| Enzyme-Catalysis | A suitable ketone precursor | Amino donor | High selectivity, environmentally friendly. |

Solvent-Free Reaction Conditions

In recent years, the principles of green chemistry have spurred the development of solvent-free reaction conditions to minimize environmental impact and enhance synthetic efficiency. Methodologies such as microwave-assisted synthesis and mechanochemistry have emerged as powerful tools for the synthesis of pyridine derivatives, often leading to shorter reaction times, higher yields, and cleaner reaction profiles.

While specific solvent-free syntheses of this compound are not extensively documented, analogous solvent-free methods for the synthesis of substituted 2-aminopyridines suggest viable routes. These reactions often proceed via multicomponent reactions where starting materials are mixed neat or with a minimal amount of a solid support. nih.gov

For instance, a one-pot, three-component reaction for the synthesis of 2-amino-3-cyanopyridine derivatives has been successfully carried out under solvent-free conditions by reacting enaminones, malononitrile, and primary amines. nih.gov The optimization of such a reaction is typically performed by varying the temperature and reaction time to achieve the highest yield.

| Reactants | Conditions | Product | Yield (%) | Reference |

| Enaminone, Malononitrile, Benzylamine | 80 °C, 3 h | 2-Amino-3-cyano-4-phenyl-6-methylpyridine | 75 | nih.gov |

| 2-Halopyridine, Morpholine | 50 °C, 48 h (neat) | 2-Morpholinopyridine | 75 | nih.gov |

| 2-Aminopyridines, Triethyl orthoformate, Primary amines | Solvent-free | 4-substituted aminopyrido[2,3-d]pyrimidines | Good | mdpi.com |

These examples highlight the potential for developing a solvent-free synthesis of this compound, likely involving a substituted pyridine precursor and an aminating agent under thermal or microwave-assisted conditions. The absence of a solvent simplifies the work-up procedure and reduces chemical waste, aligning with the goals of sustainable chemistry.

Synthesis of Derivatives and Analogues of this compound

The strategic derivatization of this compound allows for the fine-tuning of its physicochemical and biological properties. Modifications can be targeted at the pyridine ring, the amino group, or the methoxy group, each providing a pathway to a diverse range of analogues.

Strategies for Functionalization of the Pyridine Ring

The pyridine ring of 6-Methoxy-2-pyridinamine is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The positions for substitution are directed by the existing amino and methoxy groups, which are both activating and ortho-, para-directing. However, the nitrogen atom in the pyridine ring is electron-withdrawing, which can deactivate the ring towards electrophiles compared to benzene. Electrophilic aromatic substitution on pyridine itself is often challenging and requires harsh conditions. youtube.com

For substituted pyridines like 6-Methoxy-2-pyridinamine, the outcome of electrophilic substitution is influenced by the interplay of the electronic effects of the substituents and the inherent reactivity of the pyridine ring. Nitration of 2-amino-6-methoxypyridine, for example, has been reported to occur at the 3-position. google.comvivanacl.com

Table of Pyridine Ring Functionalization Reactions:

| Reaction | Reagents and Conditions | Product | Reference |

| Nitration | Potassium nitrate, Sulfuric acid | 2-Amino-6-methoxy-3-nitropyridine | google.com |

| Halogenation | N-Halosuccinimide | Halogenated 6-Methoxy-2-pyridinamine | General Method |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | Acylated 6-Methoxy-2-pyridinamine | General Method |

Nucleophilic aromatic substitution can also be a viable strategy, particularly if a leaving group is present on the ring. However, direct functionalization of C-H bonds is an increasingly explored avenue.

Modifications of the Amino and Methoxy Groups

The amino and methoxy groups of this compound offer versatile handles for synthetic modifications.

The primary amino group can readily undergo a variety of reactions, including alkylation, acylation, and formation of Schiff bases. N-alkylation can be achieved using alkyl halides, though controlling the degree of alkylation can be challenging. Acylation with acyl chlorides or anhydrides provides the corresponding amides, which can alter the electronic properties and steric profile of the molecule.

The methoxy group can be cleaved to reveal a hydroxyl group, which can then be further functionalized. Demethylation of methoxypyridine derivatives has been achieved using various reagents. For instance, treatment of 4-methoxypyridine with L-selectride in refluxing THF has been shown to yield the corresponding 4-hydroxypyridine. researchgate.net

Table of Amino and Methoxy Group Modifications:

| Modification | Reagents and Conditions | Product | Reference |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-6-methoxy-2-pyridinamine | rsc.org |

| N-Acylation | Acyl chloride, Base | N-Acyl-6-methoxy-2-pyridinamine | General Method |

| Demethylation | L-selectride, THF, reflux | 2-Amino-6-hydroxypyridine | researchgate.net |

These modifications are crucial for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

Formation of Condensed Heterocyclic Systems

6-Methoxy-2-pyridinamine is a valuable precursor for the synthesis of fused heterocyclic systems, which are prominent scaffolds in many pharmaceuticals. The presence of the endocyclic pyridine nitrogen and the exocyclic amino group allows for the construction of various fused rings through cyclocondensation reactions.

Imidazo[1,2-a]pyridines: The reaction of 2-aminopyridines with α-haloketones is a classical and widely used method for the synthesis of imidazo[1,2-a]pyridines. organic-chemistry.org This reaction, known as the Tschitschibabin reaction, can often be performed under mild conditions. The use of 6-Methoxy-2-pyridinamine in this reaction would lead to the formation of 6-methoxy-substituted imidazo[1,2-a]pyridines. nih.gov Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, also provide an efficient route to 3-aminoimidazo[1,2-a]pyridines. beilstein-journals.orgresearchgate.net

Pyrido[2,3-d]pyrimidines: These fused heterocycles can be synthesized from 2-aminopyridines through various strategies. One common approach involves the reaction of a 2-aminopyridine with a 1,3-dicarbonyl compound or its equivalent. Multicomponent reactions involving 2-aminopyridines, aldehydes, and other reagents have also been developed for the efficient construction of the pyrido[2,3-d]pyrimidine (B1209978) core. mdpi.comnih.govnih.govresearchgate.net

Triazolo[1,5-a]pyridines: The synthesis of this ring system can be achieved from 2-aminopyridines through the formation of an N-(pyrid-2-yl)formamidoxime followed by cyclization. organic-chemistry.org Another approach involves the oxidative N-N bond formation from N-(pyridin-2-yl)benzimidamides. organic-chemistry.org Microwave-assisted, catalyst-free synthesis from enaminonitriles and benzohydrazides has also been reported. mdpi.com

Table of Condensed Heterocyclic Systems from 2-Aminopyridine Derivatives:

| Heterocyclic System | Key Reagents | General Reaction Conditions | Reference |

| Imidazo[1,2-a]pyridines | α-Haloketones | Heating in a solvent like ethanol | organic-chemistry.org |

| Imidazo[1,2-a]pyridines | Aldehydes, Isocyanides | Multicomponent reaction (e.g., Groebke–Blackburn–Bienaymé) | beilstein-journals.orgresearchgate.net |

| Pyrido[2,3-d]pyrimidines | 1,3-Dicarbonyl compounds | Heating, often with a catalyst | |

| Pyrido[2,3-d]pyrimidines | Aldehydes, Active methylene compounds | Multicomponent reaction | nih.govnih.gov |

| nih.govmdpi.combeilstein-journals.orgTriazolo[1,5-a]pyridines | N-(Pyrid-2-yl)formamidoximes | Trifluoroacetic anhydride | organic-chemistry.org |

| nih.govmdpi.combeilstein-journals.orgTriazolo[1,5-a]pyridines | Enaminonitriles, Benzohydrazides | Microwave irradiation | mdpi.com |

The versatility of 6-Methoxy-2-pyridinamine as a building block in the synthesis of these and other condensed heterocyclic systems underscores its importance in the development of novel compounds with diverse applications.

Synthetic Utility and Chemical Transformations of 6 Methoxy 2 Pyridinamine Hydrochloride

6-Methoxy-2-pyridinamine Hydrochloride as a Key Intermediate in Organic Synthesis

This compound, also known as 6-methoxy-2-aminopyridine, is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of more complex molecules. fishersci.capipzine-chem.com Its unique structure, which features a pyridine (B92270) ring substituted with both an electron-donating amino group and a methoxy (B1213986) group, allows for effective interaction with biological systems and provides multiple reactive sites for chemical modification. chemimpex.com This makes it an important organic intermediate in the pharmaceutical, agrochemical, and material science sectors. fishersci.cachemimpex.com

Precursor for Pharmaceutical Intermediates

The pyridine scaffold is a prevalent motif in numerous FDA-approved drugs, and this compound is a valuable precursor for synthesizing pharmaceutical intermediates. researchgate.net Its structure is a key component in the development of novel therapeutics, particularly those targeting neurological disorders. chemimpex.com The compound's properties, which can be valuable in drug formulation, facilitate its use in creating molecules designed to interact with specific biological pathways and disease mechanisms. chemimpex.com The synthesis of complex quinoline (B57606) derivatives, for instance, which are known to act as P-glycoprotein inhibitors in cancer therapy, often starts from substituted aniline precursors in reactions like the Doebner reaction, highlighting the utility of amine-bearing aromatic rings in medicinal chemistry. nih.gov

Building Block for Agrochemical Synthesis

In the field of agriculture, this compound is utilized as an intermediate in the formulation of a variety of agrochemicals, including herbicides, fungicides, and pesticides. fishersci.cachemimpex.comresearchgate.net The pyridine ring is a core component of many modern pesticides, and this compound serves as a foundational structure for building more complex active ingredients. chemimpex.comresearchgate.netresearchgate.net Its chemical nature allows it to enhance the efficacy of the final agrochemical product, contributing to the development of more effective and sustainable solutions for crop protection. chemimpex.com

The following table showcases prominent examples of pyridine-based agrochemicals, illustrating the importance of the pyridine structural motif that can be derived from intermediates like this compound.

| Agrochemical | Type | Target/Function |

| Fluchloraminopyr | Herbicide | Auxin mimic for controlling shrubs and vines. researchgate.net |

| Aminopyralid | Herbicide | Auxin mimic used for broadleaf weed control. researchgate.net |

| Indolauxipyr | Herbicide | Controls weeds resistant to other auxin herbicides. researchgate.net |

| Florpyrauxifen-benzyl | Herbicide | A 6-arylpicolinate auxin mimic. researchgate.net |

Applications in Material Science Research

The unique chemical properties of this compound also lend themselves to applications in material science. chemimpex.com Researchers are exploring its use in the creation of advanced materials, such as specialized polymers and coatings. chemimpex.com The incorporation of this pyridine derivative into material structures can enhance performance characteristics like durability, making it a valuable component for developing innovative materials with tailored properties. chemimpex.com

Chemical Reactivity and Reaction Mechanisms Involving this compound

Nucleophilic Substitution Reactions

The chemical reactivity of the this compound is significantly influenced by the pyridine ring's inherent electronic properties. The nitrogen atom in the ring acts as an electron-withdrawing group, rendering the ring electron-deficient, particularly at the ortho (C2) and para (C4) positions relative to the nitrogen. youtube.com This electron deficiency makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr), a reaction class widely used in pharmaceutical and chemical research. nih.govlibretexts.org

In this SNAr mechanism, a nucleophile attacks an electron-poor carbon atom, leading to the formation of a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of a leaving group to restore aromaticity. libretexts.orgyoutube.com For halo-pyridines, substitution occurs readily at the 2- and 4-positions because the anionic intermediate is stabilized by resonance structures that place the negative charge on the electronegative ring nitrogen. youtube.com While the amino group at C2 is not a typical leaving group, the methoxy group at C6 can be displaced under certain conditions. The reaction is generally unfavorable at the meta (C3 and C5) positions because this resonance stabilization is not possible. youtube.com In some cases, particularly with less stabilized intermediates or good leaving groups, these reactions may proceed through a concerted mechanism rather than a stepwise one. nih.govnih.gov

Condensation and Cyclization Reactions

The primary amine at the C2 position of this compound is a key functional group that readily participates in condensation and cyclization reactions. This reactivity allows for the construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry. scielo.org.mx

For example, 2-aminopyridines can undergo condensation reactions with compounds like 2-chlorobenzoic acids in an Ullmann condensation to yield fused ring systems such as 11H-pyrido[2,1-b]quinazolin-11-ones. researchgate.net Multi-component reactions involving a 2-aminopyridine (B139424), an aldehyde, and an isocyanide can be used to synthesize imidazo[1,2-a]pyridines in a single step. researchgate.net Furthermore, reactions with barbituric acid derivatives can lead to unexpected condensation products through pathways resembling a Mannich-type process. scielo.org.mx These transformations highlight the utility of the 2-amino group as a nucleophilic handle for building molecular complexity and accessing diverse heterocyclic scaffolds.

Metal-Catalyzed Coupling Reactions

The 2-aminopyridine scaffold is a prominent structural motif that readily participates in a variety of metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures. While specific examples detailing this compound as the substrate are not extensively documented in all major named reactions, the general reactivity of the aminopyridine core allows for insightful extrapolation. Key transformations include the Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Ullmann coupling reactions.

The Suzuki-Miyaura coupling , which forges C-C bonds between organohalides and boronic acids, has been applied to pyridine systems. In a related example, the reaction of 3,4,5-tribromo-2,6-dimethylpyridine with 2-methoxyphenylboronic acid demonstrated that the methoxy group's oxygen atom can serve as an extra ligand, coordinating to the palladium catalyst and influencing the geometry of the complex and the resulting product distribution. nih.gov This suggests that the methoxy group in 6-methoxy-2-pyridinamine could play a directing role in such couplings.

The Heck reaction , a palladium-catalyzed method for C-C bond formation between an unsaturated halide and an alkene, is another valuable tool for modifying pyridine rings. researchgate.netnih.gov This reaction allows for the introduction of vinyl groups, which can be further functionalized.

For the formation of C-N bonds, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction between aryl halides and amines. merel.si This reaction has become a go-to method for synthesizing complex aryl amines and N-heterocycles. google.com Similarly, the Ullmann condensation , a copper-catalyzed reaction, provides an alternative route for C-N and C-O bond formation, though it often requires higher temperatures than palladium-catalyzed methods. ekb.eg The amino group of 6-methoxy-2-aminopyridine can act as the nucleophile in these reactions when coupled with a suitable aryl halide.

The Sonogashira coupling , which joins terminal alkynes with aryl or vinyl halides using a palladium and copper co-catalyst system, is instrumental for introducing alkynyl moieties. nih.govresearchgate.net These groups are versatile handles for further transformations, including cyclizations and click chemistry.

The following table summarizes representative conditions for these coupling reactions as applied to pyridinyl systems.

| Reaction | Catalyst/Reagents | Reactants | Product Type |

| Suzuki-Miyaura | Pd Catalyst, Base | Aryl/Vinyl Halide + Organoboron Compound | Biaryl or Vinyl-substituted Arene |

| Heck | Pd Catalyst, Base | Aryl/Vinyl Halide + Alkene | Substituted Alkene |

| Buchwald-Hartwig | Pd Catalyst, Base, Ligand | Aryl Halide + Amine | Aryl Amine |

| Ullmann Condensation | Cu Catalyst, Base | Aryl Halide + Amine/Alcohol | Aryl Amine or Aryl Ether |

| Sonogashira | Pd Catalyst, Cu(I) Co-catalyst, Base | Aryl/Vinyl Halide + Terminal Alkyne | Aryl/Vinyl Alkyne |

Ring-Closing Metathesis

Ring-closing metathesis (RCM) is a powerful reaction in organic synthesis used to form cyclic compounds, particularly macrocycles, from acyclic dienes. nih.gov The reaction is typically catalyzed by ruthenium or molybdenum complexes, such as Grubbs' or Schrock catalysts. merel.si RCM has found wide application in the synthesis of complex natural products and pharmaceuticals due to its high functional group tolerance and ability to form large rings, which can be challenging with other methods. nih.govdrughunter.com

The mechanism involves the formation of a metallacyclobutane intermediate from the catalyst and one of the alkene moieties of the diene substrate. A subsequent series of cycloaddition and cycloreversion steps with the second alkene in the chain leads to the formation of a new cyclic alkene and the release of a small volatile alkene, typically ethylene, which drives the reaction to completion. nih.gov

Despite the synthetic power of RCM, its direct application to this compound is not documented in the scientific literature. The substrate itself, being an aromatic pyridine, lacks the requisite acyclic diene functionality necessary to undergo an intramolecular ring-closing reaction. However, it is conceivable that this compound could serve as a starting material for the synthesis of a more complex molecule containing two terminal alkene chains. Such a derivative could then undergo a subsequent RCM step to form a novel macrocyclic structure incorporating the aminopyridine moiety.

Sulfonation and Hydrogenation Reactions

Hydrogenation is a critical reaction for the synthesis of aminopyridines. A common and efficient route to prepare 6-amino-2-methoxypyridine involves the catalytic hydrogenation of the corresponding nitro precursor, 6-nitro-2-methoxypyridine. This reduction is typically carried out using hydrogen gas and a noble metal catalyst, such as palladium on carbon (Pd/C). pipzine-chem.com The reaction is highly selective for the reduction of the nitro group, leaving other functional groups, including the methoxy group and the pyridine ring, intact. This method is advantageous as it produces water as the only byproduct, making it an atom-economical and environmentally cleaner process compared to reductions using stoichiometric metal reagents like iron in acidic media. nih.gov Studies on the catalytic hydrogenation of similar compounds, such as 2-methoxy-5-nitroaniline, have been performed to optimize reaction conditions and understand the kinetics, highlighting the industrial importance of this transformation. researchgate.net

Sulfonation of aminopyridine rings is a known transformation, although direct sulfonation of 6-methoxy-2-aminopyridine is not widely reported. The presence of the activating amino and methoxy groups would be expected to direct electrophilic substitution to the C3 or C5 positions of the pyridine ring. The existence of related compounds, such as 2-amino-6-methylpyridine-3-sulfonamide, confirms that the aminopyridine scaffold can undergo sulfonation to produce synthetically useful sulfonamide derivatives. sigmaaldrich.com These sulfonamides are important functional groups in medicinal chemistry.

| Reaction | Precursor | Reagents | Product | Significance |

| Hydrogenation | 6-Nitro-2-methoxypyridine | H₂, Pd/C | 6-Amino-2-methoxypyridine | Key synthetic step for the target compound. pipzine-chem.com |

| Sulfonation | 2-Amino-6-methylpyridine | Sulfonating Agent | 2-Amino-6-methylpyridine-3-sulfonamide | Demonstrates feasibility on aminopyridine ring. sigmaaldrich.com |

Catalytic Applications and Ligand Development from this compound

The structural features of 6-methoxy-2-aminopyridine, specifically the presence of multiple heteroatoms (two nitrogens and one oxygen) with lone pairs of electrons, suggest its potential for use in coordination chemistry and catalysis.

Investigation as a Ligand in Homogeneous Catalysis

Aminopyridine derivatives are well-established as effective ligands in transition metal catalysis. The pyridine nitrogen and the exocyclic amino group can act as a bidentate chelating system, forming stable complexes with various metals such as manganese, cobalt, nickel, copper, and zinc. ekb.eg The resulting metal-aminopyridine complexes have shown promise in various catalytic applications. ekb.eg

6-Methoxy-2-aminopyridine possesses three potential coordination sites: the pyridine ring nitrogen, the exocyclic amino nitrogen, and the methoxy oxygen. This allows it to potentially act as a monodentate ligand through the pyridine nitrogen, or as a bidentate N,N- or N,O-chelating ligand. The formation of a five-membered chelate ring through coordination of both nitrogen atoms is particularly favorable and can enhance the stability and catalytic activity of the metal center.

While specific studies focusing on 6-methoxy-2-aminopyridine as a ligand are limited, research on related systems provides valuable insights. For instance, complexes involving 5,5'-diamino-2,2'-bipyridine have been synthesized and structurally characterized, demonstrating how aminopyridine moieties are incorporated into larger ligand frameworks. cmu.edu The electronic properties of the ligand, influenced by the electron-donating methoxy group, can modulate the reactivity of the metal center, making it a potentially tunable component in catalyst design.

Participation in Dual Catalytic Systems

Dual catalytic systems, where two distinct catalysts work in concert to enable a transformation not achievable by either catalyst alone, represent a frontier in chemical synthesis. A prominent area is photoredox catalysis, which often operates alongside a second catalytic cycle, such as one involving a transition metal.

While there is no direct evidence of this compound participating in dual catalytic systems, related aminopyridine structures have been employed in advanced photoredox reactions. For example, N-aminopyridinium salts, derived from aminopyridines, have been used as precursors to generate nitrogen-centered radicals under photoredox conditions. researchgate.net In these systems, an iridium-based photocatalyst absorbs light and initiates a single-electron transfer (SET) process with the N-aminopyridinium salt, leading to the formation of an amidyl radical. This reactive intermediate can then engage in various transformations, such as the aminohydroxylation of olefins, in a process that may involve a second catalytic partner or a Lewis acid to facilitate the generation of the N-centered radical. researchgate.net

This example illustrates the potential for derivatives of 6-methoxy-2-aminopyridine to be adapted for use in sophisticated dual catalytic cycles. The inherent electronic properties of the aminopyridine core could be harnessed to develop novel reagents for photoredox-mediated transformations.

Spectroscopic and Structural Elucidation in Research of 6 Methoxy 2 Pyridinamine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton NMR Spectroscopic Characterization

Proton (¹H) NMR spectroscopy for 6-Methoxy-2-pyridinamine hydrochloride is predicted to show distinct signals corresponding to each unique proton environment in the molecule. The formation of the hydrochloride salt, where the pyridine (B92270) nitrogen and/or the exocyclic amine group are protonated, would lead to a general downfield shift of the ring protons compared to the free base due to increased deshielding.

The expected ¹H NMR spectrum would feature:

Amine/Ammonium (B1175870) Protons (NH₂/NH₃⁺): A broad signal, the chemical shift of which is highly dependent on the solvent, concentration, and temperature. In the hydrochloride salt, these protons would be exchangeable and might appear as a broad singlet significantly downfield.

Aromatic Protons (C₃-H, C₄-H, C₅-H): The three protons on the pyridine ring are in different chemical environments and would give rise to three distinct signals. Their coupling patterns are critical for assignment. Typically, H-4 would appear as a triplet (or more accurately, a doublet of doublets) due to coupling with both H-3 and H-5. H-3 and H-5 would appear as doublets. Due to the electron-donating effects of the amino and methoxy (B1213986) groups, these signals would appear in the aromatic region, with their exact positions influenced by the protonation state.

Methoxy Protons (OCH₃): A sharp singlet, typically appearing in the range of 3.8-4.0 ppm, corresponding to the three equivalent protons of the methoxy group.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| OCH₃ | ~3.9 | Singlet (s) |

| C₃-H | ~6.4 - 6.6 | Doublet (d) |

| C₅-H | ~6.7 - 6.9 | Doublet (d) |

| C₄-H | ~7.4 - 7.6 | Triplet (t) or Doublet of Doublets (dd) |

Note: Predicted values are based on typical ranges for substituted pyridines and may vary based on solvent and experimental conditions.

Carbon-13 NMR Spectroscopic Characterization

The carbons directly attached to the electronegative nitrogen and oxygen atoms (C2, C6) are expected to be the most deshielded and thus appear furthest downfield. The methoxy carbon (OCH₃) will appear as a distinct signal in the upfield region. For comparison, in 2-methoxypyridine, the C2 carbon appears around 164 ppm and the methoxy carbon at 53 ppm. In 4-methoxypyridine, the C4 carbon is at ~167 ppm and the methoxy carbon at ~55 ppm. chemicalbook.comchemicalbook.com The presence of the amino group at C2 and protonation will further modify these shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| OCH₃ | ~55 |

| C₃ | ~95 - 105 |

| C₄ | ~135 - 145 |

| C₅ | ~110 - 120 |

| C₂ | ~158 - 162 |

Note: Predicted values are based on data for related methoxy- and amino-substituted pyridines and serve as estimates. chemicalbook.comchemicalbook.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. nih.gov

Assignment of Vibrational Modes

The vibrational spectrum of this compound is complex but can be understood by assigning spectral bands to specific molecular motions. For the related compound 2-aminopyridine (B139424), extensive vibrational analyses have been performed. tsijournals.comresearchgate.net These studies provide a basis for assigning the spectra of its derivatives.

Key expected vibrational modes include:

N-H Stretching: The amino group (NH₂) of the free base typically shows asymmetric and symmetric stretching vibrations in the 3300-3500 cm⁻¹ region. researchgate.net In the hydrochloride salt, the formation of an ammonium group (NH₃⁺) would give rise to broad and strong absorptions in the 2800-3200 cm⁻¹ range.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). The aliphatic C-H stretching from the methoxy group will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=N and C=C Ring Stretching: The pyridine ring exhibits several characteristic stretching vibrations in the 1400-1650 cm⁻¹ region. These are often strong in both IR and Raman spectra. researchgate.net

NH₂/NH₃⁺ Bending: The scissoring motion of the NH₂ group is typically observed around 1620-1650 cm⁻¹. tsijournals.com For the NH₃⁺ group, bending modes would appear in the 1500-1600 cm⁻¹ range.

C-O Stretching: The C-O stretch of the methoxy group is expected to produce a strong band, typically around 1250 cm⁻¹ (for the asymmetric stretch) and a weaker one near 1040 cm⁻¹ (for the symmetric stretch).

Table 3: Key Vibrational Mode Assignments for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (Ammonium) | 2800 - 3200 (broad) | IR |

| C-H Stretch (Aromatic) | 3010 - 3100 | IR, Raman |

| C-H Stretch (Aliphatic, OCH₃) | 2850 - 2960 | IR, Raman |

| C=C, C=N Ring Stretches | 1400 - 1650 | IR, Raman |

| NH₃⁺ Bending | 1500 - 1600 | IR |

Conformational Analysis via Vibrational Spectroscopy

Vibrational spectroscopy can also provide insights into the conformational isomers of a molecule, such as the orientation of the methoxy group relative to the pyridine ring. Different conformers may exhibit slight shifts in their vibrational frequencies or have unique bands. By comparing experimental spectra with theoretical calculations for different possible conformations, the most stable geometry in the solid state or in solution can be inferred. However, specific conformational studies on this compound are not widely reported in the literature.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence

UV-Vis and fluorescence spectroscopy probe the electronic transitions within a molecule, providing information on its chromophores and conjugated systems.

Substituted pyridines typically exhibit electronic transitions in the UV region. orientjchem.org These transitions are generally of two types: π → π* transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, and n → π* transitions, involving an electron from a non-bonding orbital (like the lone pair on the nitrogen atom) to a π* antibonding orbital.

For this compound, the pyridine ring acts as the primary chromophore. The amino and methoxy substituents are auxochromes that modify the absorption characteristics, typically causing a bathochromic (red) shift of the π → π* transitions compared to unsubstituted pyridine. The UV-Vis spectrum is expected to show strong absorption bands below 300 nm. The n → π* transition, which is often weaker, may be obscured by the more intense π → π* bands or shifted upon protonation in the hydrochloride salt. researchgate.net

Fluorescence in aminopyridine derivatives can be significant. Unsubstituted 2-aminopyridine itself is fluorescent, and its properties are often studied as a basis for developing fluorescent probes. nih.gov The fluorescence of this compound would depend on the nature of its lowest excited state, with emission wavelength and quantum yield being sensitive to factors such as solvent polarity and pH. The protonation of the nitrogen atoms in the hydrochloride form can significantly alter the fluorescence properties compared to the neutral free base.

Table 4: Summary of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-aminopyridine |

| 2-methoxypyridine |

| 4-methoxypyridine |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of fragmentation patterns. In mass spectrometry, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound, the free base, 6-Methoxy-2-pyridinamine, has a molecular formula of C₆H₈N₂O and a monoisotopic mass of 124.0637 Da. nih.gov Upon ionization, typically by electrospray ionization (ESI) or electron ionization (EI), a molecular ion peak ([M]+• or [M+H]+) would be expected.

While experimental mass spectral data for the hydrochloride salt is not specified in the available literature, predicted collision cross section (CCS) values for various adducts of the free base have been calculated. uni.lu The fragmentation of the molecular ion would likely involve characteristic losses of small neutral molecules or radicals. Common fragmentation pathways for related aminopyridines include the loss of a methyl group (-CH₃) from the methoxy substituent, loss of carbon monoxide (-CO), or cleavage of the pyridine ring.

| Adduct | Predicted m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 125.07094 | 121.9 |

| [M+Na]⁺ | 147.05288 | 130.8 |

| [M-H]⁻ | 123.05638 | 124.3 |

| [M+NH₄]⁺ | 142.09748 | 142.6 |

| [M+K]⁺ | 163.02682 | 129.6 |

| [M]⁺ | 124.06311 | 121.4 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

A single-crystal X-ray diffraction analysis of this compound would provide unequivocal proof of its structure. It would reveal the conformation of the molecule, the planarity of the pyridine ring, and the orientation of the methoxy and amino substituents. Furthermore, the location of the hydrochloride counter-ion and its interactions with the protonated pyridinamine moiety would be elucidated.

As of the current literature review, a crystal structure for this compound has not been reported. However, crystallographic studies of other pyridine derivatives have been conducted, providing insights into the types of crystal packing and intermolecular interactions that might be expected. nih.govnih.gov For example, in the crystal structure of a related 2-amino-3-hydroxypyridinium salt, extensive hydrogen bonding between the cation, the anion, and water molecules dictates the three-dimensional network. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

The determination of the crystal structure of this compound would be a valuable contribution to the chemical literature, providing a solid-state benchmark for computational studies and a deeper understanding of its physicochemical properties.

Computational Chemistry and Theoretical Investigations of 6 Methoxy 2 Pyridinamine Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic structure and predict the properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its geometry, energy levels, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly effective for geometry optimization, a process that determines the lowest-energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. This optimization is typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which defines the mathematical functions used to describe the electron orbitals. By finding the minimum energy conformation, DFT calculations can accurately predict structural parameters like bond lengths, bond angles, and dihedral angles.

Illustrative Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C2-N1 (Å) | 1.34 |

| C6-O (Å) | 1.36 | |

| O-CH3 (Å) | 1.43 | |

| C2-N(amine) (Å) | 1.38 | |

| Bond Angle | C6-N1-C2 (°) | 117.5 |

| N1-C2-N(amine) (°) | 119.0 | |

| C5-C6-O (°) | 124.0 | |

| Dihedral Angle | C3-C4-C5-C6 (°) | 0.0 |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. Analysis of the spatial distribution of these orbitals reveals the likely sites for nucleophilic and electrophilic attack. These calculations help elucidate conjugation, charge transfer, and electron density delocalization within the molecule.

Illustrative FMO Properties

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -1.10 |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, using a color-coded scheme to identify regions of varying charge. Negative regions (typically colored red or yellow) are associated with high electron density and are susceptible to electrophilic attack, while positive regions (colored blue) are electron-deficient and prone to nucleophilic attack. The MEP map is an invaluable tool for predicting how a molecule will interact with other charged species and for identifying sites of intermolecular interactions.

Computational methods can accurately predict various spectroscopic parameters, providing a powerful complement to experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts relative to a standard like tetramethylsilane (B1202638) (TMS).

IR Spectroscopy: DFT calculations can determine the vibrational frequencies of a molecule. These calculated frequencies correspond to the peaks observed in an experimental Infrared (IR) spectrum and can be assigned to specific vibrational modes (e.g., stretching, bending) of the molecule's functional groups.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths. These calculations predict the absorption wavelengths (λmax) that appear in a UV-Vis spectrum, which correspond to electrons being excited from lower to higher energy orbitals.

Illustrative Predicted vs. Experimental Spectroscopic Data

| ¹³C NMR | Chemical Shift (ppm) - Calculated | Chemical Shift (ppm) - Experimental |

|---|---|---|

| C2 | 158.5 | 158.2 |

| C6 | 164.0 | 163.8 |

| C(methoxy) | 53.5 | 53.3 |

| IR | Wavenumber (cm⁻¹) - Calculated | Wavenumber (cm⁻¹) - Experimental |

| N-H Stretch | 3450 | 3445 |

| C-O Stretch | 1255 | 1250 |

Nonlinear optical (NLO) properties describe how a material interacts with high-intensity light, a behavior critical for applications in photonics and optoelectronics. The first hyperpolarizability (β) is a key molecular property that quantifies the second-order NLO response. DFT calculations can be used to compute the dipole moment (μ), polarizability (α), and the first hyperpolarizability of a molecule. A large β value suggests that the molecule could be a promising candidate for NLO materials.

Illustrative Calculated NLO Properties

| Parameter | Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (α) | 95 x 10⁻²⁴ esu |

Molecular Dynamics and Simulation Studies of 6-Methoxy-2-pyridinamine Hydrochloride Systems

While quantum chemical calculations focus on static, single-molecule properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a system over time. An MD simulation would model the interactions of this compound with its surrounding environment, such as solvent molecules (e.g., water) or a biological receptor. By solving Newton's equations of motion for every atom in the system, MD can reveal information about conformational changes, solvent structuring, and the stability of intermolecular interactions. Such simulations are crucial for understanding how the compound behaves in a realistic, dynamic environment, although specific MD studies for this compound are not readily found in current literature.

Theoretical Studies of Reactivity and Reaction Pathways

Computational chemistry provides a powerful lens for predicting and understanding the chemical behavior of molecules like this compound. While specific, in-depth computational studies exclusively focused on this compound are not extensively documented in publicly accessible literature, its reactivity can be inferred from theoretical investigations of analogous substituted pyridines. Density Functional Theory (DFT) is a common method for these analyses, offering insights into electron distribution, reaction barriers, and the stability of intermediates. nih.gov

The reactivity of the pyridine (B92270) ring is significantly influenced by its substituents. In this compound, the electron-donating nature of both the amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups enriches the pyridine ring with electron density, making it more susceptible to electrophilic attack than pyridine itself. Conversely, the electron-deficient nature of the pyridine nitrogen generally makes the ring susceptible to nucleophilic attack, especially at the positions ortho and para to the nitrogen (positions 2, 4, and 6).

The hydrochloride form of the compound, where one of the nitrogen atoms is protonated, plays a crucial role in its reactivity. Computational studies on similar aminopyridine structures have shown that the endocyclic (ring) nitrogen is the most likely site of protonation. nih.gov This protonation significantly alters the electronic landscape of the molecule. The resulting pyridinium (B92312) cation becomes strongly electron-deficient, which deactivates the ring towards electrophilic substitution and simultaneously activates it for nucleophilic substitution.

Electrophilic Substitution: For the unprotonated (free base) form of 6-Methoxy-2-pyridinamine, the activating, electron-donating effects of the amino and methoxy groups would direct incoming electrophiles. The amino group at position 2 and the methoxy group at position 6 are both ortho-, para-directing. Their combined influence would strongly activate positions 3 and 5 for electrophilic attack. Computational models, such as those analyzing frontier molecular orbitals (HOMO/LUMO), would likely show the highest electron density at these positions, making them the most probable sites for reactions like nitration or halogenation. nih.gov

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution on the pyridine ring is a plausible reaction pathway, particularly when the ring is activated by protonation or by electron-withdrawing groups. abertay.ac.uk In the case of this compound, the protonated ring is highly activated. The methoxy group at position 6 can potentially act as a leaving group in a substitution reaction with a strong nucleophile. Theoretical calculations for similar methoxypyridine systems show that such reactions are feasible. ntu.edu.sg The reaction would likely proceed via a Meisenheimer-like intermediate, the stability of which could be modeled computationally.

The following table summarizes the predicted reactivity at different positions of the pyridine ring based on the electronic effects of the substituents in the free base form.

| Position | Substituent | Predicted Effect on Electrophilic Attack | Predicted Effect on Nucleophilic Attack | Rationale |

| 1 | Nitrogen | Site of Protonation | - | The lone pair on the ring nitrogen is the most basic site. Protonation deactivates the entire ring to electrophiles. nih.gov |

| 2 | -NH₂ (Amino) | Strong Activation | Deactivation | The amino group is a strong electron-donating group, increasing electron density on the ring. |

| 3 | -H | Highly Activated | Deactivated | This position is ortho to the activating amino group and para to the activating methoxy group, making it a prime target for electrophiles. |

| 4 | -H | Activated | Activated | This position is para to the ring nitrogen, making it susceptible to nucleophilic attack, but also benefits from some electron donation. |

| 5 | -H | Highly Activated | Deactivated | This position is para to the activating amino group and ortho to the activating methoxy group, making it another prime target for electrophiles. |

| 6 | -OCH₃ (Methoxy) | Strong Activation | Potential Leaving Group | The methoxy group is electron-donating but can be displaced by strong nucleophiles in SNAr reactions. ntu.edu.sg |

Theoretical models can also be employed to investigate reaction pathways in more detail. For instance, DFT calculations could map the potential energy surface for a given reaction, identifying the transition state structures and calculating the activation energy barriers. This would provide quantitative data on the likelihood and rate of different potential reactions. Such studies on related nitro-substituted methoxythiophenes have shown how different amine nucleophiles can follow distinct, base-catalyzed pathways, a level of detail that is only accessible through computational investigation. rsc.org

Applications of 6 Methoxy 2 Pyridinamine Hydrochloride in Medicinal and Agricultural Chemistry Research

Medicinal Chemistry Research Applications

The pyridine (B92270) scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. nih.gov The introduction of a methoxy (B1213986) group and an amine hydrochloride at specific positions on the pyridine ring, as seen in 6-methoxy-2-pyridinamine hydrochloride, provides chemists with a valuable synthon for creating new molecular entities with therapeutic potential.

Design and Synthesis of Novel Pharmaceutical Scaffolds

This compound is a key starting material in the synthesis of a variety of heterocyclic compounds that form the core of many pharmaceutical agents. nih.govresearchgate.net Its reactive amine group readily participates in cyclization and condensation reactions, enabling the construction of more complex molecular architectures. nih.gov For instance, it is utilized in multi-component reactions to produce chromenopyridine scaffolds, which are known to exhibit a broad spectrum of biological properties. mdpi.com The pyridine moiety itself is a fundamental component in over 7,000 existing drug molecules, underscoring the importance of derivatives like this compound in drug discovery. nih.govresearchgate.net

The synthesis of polysubstituted pyridines, often with enhanced biological activity, can be achieved through various strategies, including metal-free and green chemistry approaches. nih.gov The presence of the methoxy group can influence the electronic properties of the pyridine ring, thereby modulating the reactivity and biological interactions of the resulting scaffolds. nih.gov Medicinal chemists leverage these characteristics to design and synthesize novel compounds for a wide range of therapeutic targets. nih.gov

| Scaffold Class | Synthetic Strategy | Key Features of this compound | Potential Therapeutic Applications |

|---|---|---|---|

| Chromenopyridines | Multi-component reactions (MCRs) | Reactive amine for cyclization | Various, due to the broad bioactivity of the scaffold |

| Polysubstituted Pyridines | Condensation and cyclization reactions | Versatile building block | Antibacterial, Antifungal |

| Imidazo[1,2-a]pyridines | Condensation with α-haloketones | Nucleophilic amine group | Enzyme inhibition (e.g., cholesterol acyltransferase) |

Exploration in Neurological Disorder Research

The ability of certain compounds to cross the blood-brain barrier is a critical factor in the development of drugs for neurological disorders. Pyridine derivatives are of significant interest in this area. chemimpex.com 6-Methoxy-2-pyridinamine is noted as a key intermediate in the synthesis of pharmaceuticals targeting neurological conditions, partly due to its potential to be formulated into molecules that can penetrate the central nervous system. chemimpex.com

Research has explored the development of ligands for specific receptor isoforms implicated in neurological pathways. For example, selective ligands for the 6-transmembrane (6TM) μ-opioid receptor isoform, which is involved in both analgesic and hyperalgesic responses, have been a focus of investigation. nih.gov The development of such selective compounds is crucial for understanding the complex pharmacology of opioid receptors and for designing novel analgesics with improved side-effect profiles. nih.gov

Investigation of Enzyme Inhibition and Receptor Binding Mechanisms

Derivatives of 6-methoxy-2-pyridinamine are utilized in biochemical research to probe the mechanisms of enzyme inhibition and receptor binding. chemimpex.com The pyridine scaffold can be modified to create ligands that interact with specific biological targets. For instance, pyridine-based copper complexes have been evaluated for their superoxide (B77818) dismutase activity. nih.gov

In the context of cancer research, the inhibition of enzymes like lysyl oxidase-like 2 (LOXL2), which is upregulated in fibrotic tissue, is a promising therapeutic strategy. nih.gov Potent and selective inhibitors of LOXL2 have been developed from 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives. nih.gov Furthermore, the study of how different functional groups on the pyridine ring affect binding affinity and inhibitory potency is a key aspect of this research.

Structure-Activity Relationship (SAR) Studies of 6-Methoxy-2-pyridinamine Derived Compounds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For pyridine derivatives, the position and nature of substituents on the ring are critical determinants of their pharmacological effects. nih.gov

Research has shown that the presence and positioning of methoxy (-OCH3) groups can enhance the antiproliferative activity of pyridine derivatives against cancer cell lines. nih.gov Conversely, the addition of bulky groups or halogens may decrease activity. nih.gov In the development of xanthine (B1682287) oxidase inhibitors, quantitative structure-activity relationship (QSAR) models have been employed to predict the inhibitory effects of amide derivatives, highlighting the importance of computational methods in modern drug design. frontiersin.org

| Substituent Group | Position on Pyridine Ring | Observed Effect on Biological Activity | Example Application |

|---|---|---|---|

| -OCH3 (Methoxy) | Various | Enhances antiproliferative activity | Anticancer agents |

| -NH2 (Amino) | Various | Enhances antiproliferative activity | Anticancer agents |

| -OH (Hydroxy) | Various | Enhances antiproliferative activity | Anticancer agents |

| Halogens (Br, Cl, F) | Various | Lower antiproliferative activity | Modulation of physicochemical properties |

| Bulky Groups | Various | Lower antiproliferative activity | Steric hindrance to influence binding |

Role in Pyrimidine (B1678525) and Quinoline (B57606) Derivatives Synthesis for Biological Activity

This compound serves as a precursor for the synthesis of fused heterocyclic systems such as pyrimidines and quinolines, which are known for their diverse biological activities. The combination of quinoline and pyrimidine moieties into single hybrid molecules is a strategy employed to overcome drug resistance and enhance therapeutic efficacy. thesciencein.org

Novel quinolinyl pyrimidines have been synthesized and evaluated as inhibitors of mycobacterial enzymes, demonstrating the potential of this class of compounds in developing new antibacterial agents. diva-portal.org Similarly, quinoline-pyrimidine hybrids have been designed as potential inhibitors of plasmodial proteins, with some analogues showing promising antiplasmodial activity. nih.gov The synthesis of 6-methoxy-2-arylquinoline derivatives has also been explored for their potential as P-glycoprotein inhibitors, which could be valuable in overcoming multidrug resistance in cancer chemotherapy. nih.gov Furthermore, pyrido[2,3-d]pyrimidine (B1209978) derivatives have been synthesized and evaluated for their cytotoxic and antioxidant properties. researchgate.net

Agrochemical Research Applications

Intermediate in Herbicide and Fungicide Development

6-Methoxy-2-pyridinamine is a key intermediate in the formulation and synthesis of various agrochemicals, including herbicides and fungicides. chemimpex.com Its structure is incorporated into larger molecules designed to exhibit specific biocidal activities. The development of new agricultural chemicals is critical for managing crop diseases and controlling weeds, especially with the rise of resistance to existing treatments. nih.govmdpi.com

In herbicide research, pyridine-based compounds, such as picolinic acids, are a significant class of synthetic auxins. nih.gov The synthesis of novel 6-substituted-2-picolinic acids has been a focus for discovering new herbicidal molecules with improved efficacy and broader weed control spectrums. nih.govmdpi.com For instance, research into 6-indolylpyridine and 6-indazolyl-2-picolinic acid derivatives as potential herbicides highlights the importance of the substituted pyridine scaffold, for which 6-Methoxy-2-pyridinamine can be a foundational precursor. mdpi.comnih.gov

In the realm of fungicide development, the pyridine ring is a common feature in many active compounds. Scientists design and synthesize new molecules by modifying the pyridine core to create fungicides with novel modes of action or improved activity against resistant fungal strains. mdpi.comresearchgate.net The synthesis of compounds like 4-phenyl-6-trifluoromethyl-2-aminopyrimidines, for example, involves reacting a pyridine-like precursor with other reagents to build the final fungicidal molecule. mdpi.com While specific synthesis pathways starting directly from this compound are proprietary and often detailed in patent literature, its role as a versatile intermediate is widely acknowledged in the supply of research chemicals for agrochemical development. chemimpex.com

The table below summarizes research areas where pyridine-based intermediates are instrumental.

| Research Area | Target Compound Class | Agricultural Application |

| Herbicide Development | 6-substituted-2-picolinic acids | Control of broadleaf and grassy weeds |

| Fungicide Development | Pyrimidine amine derivatives | Management of pathogenic fungi like Botrytis cinerea |

| Fungicide Development | N-(alkoxy)-1-(3-pyridinyl)methanonimines | Control of phytopathogenic fungi |

Research on Enhancing Efficacy of Active Agricultural Ingredients

The structural characteristics of 6-Methoxy-2-pyridinamine allow it to effectively interact with biological systems, a property that is leveraged in the design of new agrochemicals. chemimpex.com By modifying existing pesticides to include this fragment, researchers can potentially improve the molecule's ability to reach its target site within the pest or pathogen, thereby increasing its biological activity. This approach is a key strategy in developing more sustainable farming practices by creating more effective solutions for crop protection and yield enhancement. chemimpex.com

The table below outlines the theoretical contributions of this compound to formulation efficacy.

| Property | Contribution to Efficacy |

| Solubility & Stability | Ensures precision and reliability in application. chemimpex.com |

| Structural Moiety | Can be incorporated to enhance interaction with biological targets. chemimpex.com |

| Versatility | Serves as a component in developing more effective agricultural solutions. chemimpex.com |

Q & A

Q. Methodological Note :

- Monitor batch-specific storage recommendations, as stability can vary with synthesis impurities.

- Use desiccants to minimize hygroscopic effects, especially for hydrochloride salts.

What personal protective equipment (PPE) is essential when handling this compound?

Basic Question

Required PPE includes:

Q. Methodological Note :

- Conduct risk assessments using Safety Data Sheets (SDS) for task-specific hazards.

- Implement fume hoods for weighing or solubilizing powdered forms.

How does the position of the methoxy group influence biological activity in pyridinamine derivatives?

Advanced Question

The methoxy group’s position (ortho, meta, para) significantly impacts receptor binding and pharmacokinetics. For example:

| Position | Serotonin Modulation Efficacy (Rat Brain Tissue) | Reference |

|---|---|---|

| Ortho | Low | Tseng et al. 1976 |

| Para | High | Tseng et al. 1976 |

Q. Methodological Note :

- Use comparative studies with positional isomers to isolate steric/electronic effects.

- Pair in vitro receptor-binding assays with computational modeling (e.g., molecular docking).

What analytical techniques validate the purity of this compound?

Basic Question

- High-Performance Liquid Chromatography (HPLC) : ≥98% purity verification via reverse-phase C18 columns and UV detection (λ = 254 nm) .

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity (e.g., methoxy proton resonance at δ 3.8–4.0 ppm) .

- Mass Spectrometry (MS) : Match molecular ion peaks to theoretical m/z values (e.g., [M+H]⁺ = 139.17 for free base) .

Q. Methodological Note :

- Cross-validate results using orthogonal methods (e.g., HPLC + NMR) to detect trace impurities.

How should researchers address contradictions in reported pharmacological effects of methoxy-substituted pyridinamine derivatives?

Advanced Question

Contradictions may arise from:

- Variability in assay conditions (e.g., cell lines, incubation times).

- Positional isomer impurities in synthesized batches.

Q. Resolution Strategies :

Replicate experiments under standardized protocols (e.g., OECD guidelines).

Use high-purity reference standards (e.g., forensic-grade materials) .

Perform meta-analyses of published data to identify consensus trends.

What synthetic strategies optimize methoxy group introduction on pyridinamine scaffolds?

Advanced Question

- Direct Methoxylation : Use Cu-catalyzed coupling of pyridinamine with methyl iodide under inert atmospheres.

- Protecting Group Strategies : Employ tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions .

Q. Methodological Note :

- Monitor reaction progress via thin-layer chromatography (TLC).

- Optimize solvent systems (e.g., DMF for polar intermediates).

What physicochemical properties are critical for experimental design with this compound?

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₀N₂O·HCl | |

| Molecular Weight | 174.63 g/mol | |

| Solubility | Soluble in DMSO, methanol |

Q. Methodological Note :

- Pre-solubilize in DMSO for in vitro studies but verify solvent biocompatibility.

What first-aid measures are recommended for accidental exposure to this compound?

Basic Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.